molecular formula C27H27N3O2 B2780478 1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 874615-38-0

1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2780478
CAS No.: 874615-38-0
M. Wt: 425.532
InChI Key: ZOUBCABTDWMUAG-UHFFFAOYSA-N
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Description

The compound “1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains an m-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 3-position . The compound also seems to contain a pyrrolidin-2-one group, a benzo[d]imidazol group, and an ethyl group with an m-tolyloxy substitution .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and the m-tolyl substitutions. The exact structure would depend on the specific locations of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, due to the presence of several aromatic rings, the compound is likely to be relatively stable and may have a high boiling point .

Scientific Research Applications

Structural and Spectroscopic Analysis

Compounds with structural similarities have been extensively analyzed for their molecular and spectroscopic characteristics. For instance, the synthesis and detailed characterization of related compounds through techniques like FT-IR, NMR, and UV-Vis spectroscopy have been explored. These studies offer insights into the molecular structure and properties, essential for understanding the potential applications of such compounds in materials science and chemical engineering (Özdemir et al., 2016).

Catalytic and Biological Activities

Research has also delved into the catalytic and biological activities of compounds with benzimidazole and pyridine components. For example, investigations into the synthesis of novel heterocycles incorporating thiadiazole moieties highlight the potential of these compounds in developing insecticidal agents (Fadda et al., 2017). Additionally, the study of imidazo[1,2-a]pyridine-3-carboxamide derivatives for antimycobacterial activity suggests their application in addressing infectious diseases (Lv et al., 2017).

Synthesis and Chemical Reactivity

The synthesis and reactivity of related compounds have been extensively explored. For example, regioselective synthesis techniques have been developed for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, showcasing the versatility of these frameworks in organic synthesis (Wang et al., 2015). These synthetic strategies open new avenues for the development of complex molecules with potential applications in pharmaceuticals and materials science.

Novel Syntheses and Applications

Innovative syntheses of compounds incorporating imidazole and pyridine units have been reported, highlighting their utility in creating novel materials with specific functions. For instance, the development of new benzothiazole derivatives through one-pot, microwave-assisted synthesis demonstrates the potential for efficient production of compounds with varied biological and chemical properties (Bhoi et al., 2016).

Properties

IUPAC Name

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-7-5-9-22(15-19)30-18-21(17-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-32-23-10-6-8-20(2)16-23/h3-12,15-16,21H,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBCABTDWMUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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